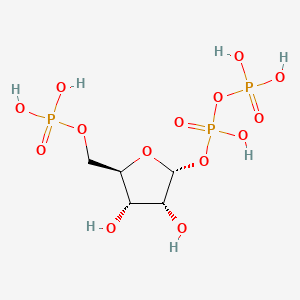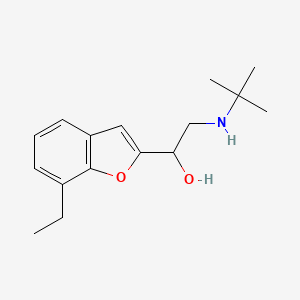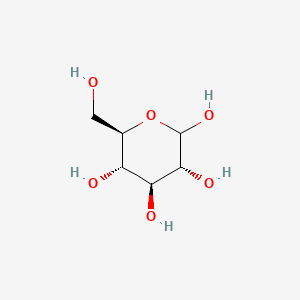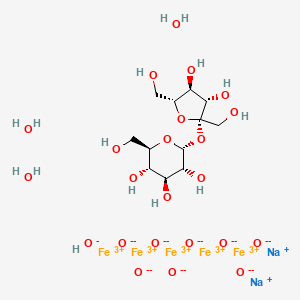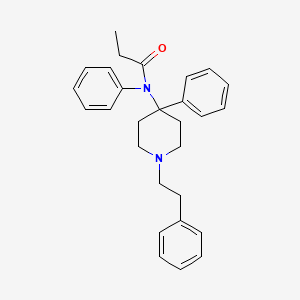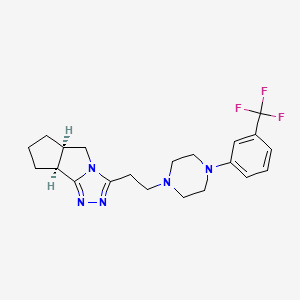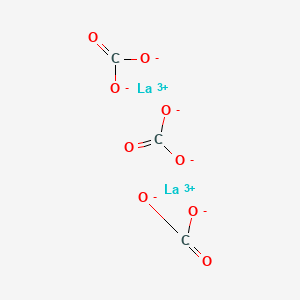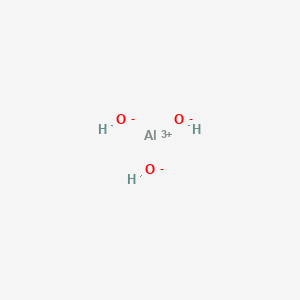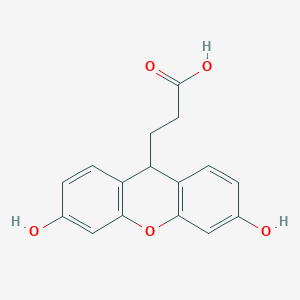
3,6-Dihydroxy-xanthene-9-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthenes are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthene derivatives, including 3,6-Dihydroxy-Xanthene-9-Propionic Acid, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxy-Xanthene-9-Propionic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the xanthene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce carbonyl groups back to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
3,6-Dihydroxy-Xanthene-9-Propionic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-Xanthene-9-Propionic Acid involves its interaction with specific molecular targets. One known target is glutathione reductase, an enzyme involved in maintaining cellular redox balance . By inhibiting this enzyme, the compound can modulate oxidative stress pathways, which are implicated in various diseases .
Comparison with Similar Compounds
Xanthone: The parent compound of xanthene derivatives, known for its diverse biological activities.
3,6-Dihydroxy-Xanthene: A simpler derivative with similar structural features but lacking the propionic acid moiety.
9H-Xanthen-9-one: Another xanthene derivative with a ketone group at the 9-position, differing in its reactivity and biological properties.
Uniqueness: 3,6-Dihydroxy-Xanthene-9-Propionic Acid is unique due to the presence of both hydroxyl groups and a propionic acid moiety, which confer distinct chemical reactivity and biological activity compared to other xanthene derivatives .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid |
InChI |
InChI=1S/C16H14O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,11,17-18H,5-6H2,(H,19,20) |
InChI Key |
PFQGLFBMMPZYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2CCC(=O)O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




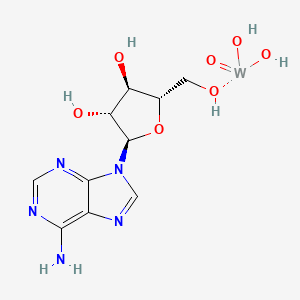
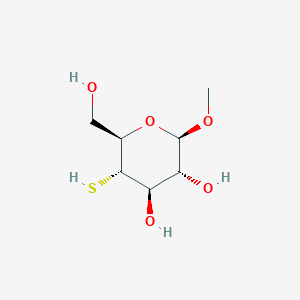
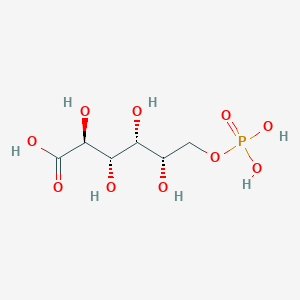
![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)
